molecular formula C15H17Cl2N3OS B11523257 5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11523257
M. Wt: 358.3 g/mol
InChI Key: GZZSNZZXZYFQRR-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione is a synthetic organic compound belonging to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methylpiperidinylmethyl group, and an oxadiazole-thione core. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide.

    Attachment of the Methylpiperidinylmethyl Group: This step involves the alkylation of the oxadiazole ring with a methylpiperidinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or modification of the thione group.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified oxadiazole derivatives.

    Substitution: Functionalized dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals. Its structure-activity relationship (SAR) studies have shown promise in targeting specific enzymes and receptors.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiol
  • 3-(4-methylpiperidin-1-yl)-1,3,4-oxadiazole-2-thione
  • 5-(2,4-dichlorophenyl)-3-methyl-1,3,4-oxadiazole-2-thione

Uniqueness

Compared to similar compounds, 5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione stands out due to the presence of both the dichlorophenyl and methylpiperidinylmethyl groups. This unique combination enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H17Cl2N3OS

Molecular Weight

358.3 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H17Cl2N3OS/c1-10-4-6-19(7-5-10)9-20-15(22)21-14(18-20)12-3-2-11(16)8-13(12)17/h2-3,8,10H,4-7,9H2,1H3

InChI Key

GZZSNZZXZYFQRR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CN2C(=S)OC(=N2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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